n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide
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Overview
Description
n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide is an organic compound with the molecular formula C14H20INO2. This compound is characterized by the presence of an iodine atom attached to a dimethylphenoxy group, which is further connected to an acetamide moiety. It is a relatively rare and unique chemical, often used in early discovery research.
Preparation Methods
The synthesis of n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-iodo-2,5-dimethylphenol with n-butyl bromoacetate in the presence of a base such as potassium carbonate. The resulting ester is then hydrolyzed to yield the corresponding carboxylic acid, which is subsequently converted to the acetamide using reagents like thionyl chloride and ammonia .
Chemical Reactions Analysis
n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones. Reagents such as potassium permanganate and sodium borohydride are typically used for these transformations.
Coupling Reactions: The phenoxy group can participate in coupling reactions like Suzuki-Miyaura coupling, where boronic acids are used in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to study the effects of iodine-containing organic molecules on biological systems.
Medicine: Research into its potential pharmacological properties is ongoing, with studies focusing on its interactions with various biological targets.
Mechanism of Action
The mechanism of action of n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide is not fully understood. it is believed to interact with molecular targets through its phenoxy and iodine groups. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar compounds to n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide include:
- n-Butyl-2-(4-iodo-2,3-dimethylphenoxy)acetamide
- n-Butyl-2-(4-iodo-2,4-dimethylphenoxy)acetamide
- n-Butyl-2-(4-iodo-2,6-dimethylphenoxy)acetamide
These compounds share the core structure but differ in the position of the methyl groups on the phenoxy ring. The unique positioning of these groups in this compound may result in distinct chemical and biological properties .
Properties
CAS No. |
920270-44-6 |
---|---|
Molecular Formula |
C14H20INO2 |
Molecular Weight |
361.22 g/mol |
IUPAC Name |
N-butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C14H20INO2/c1-4-5-6-16-14(17)9-18-13-8-10(2)12(15)7-11(13)3/h7-8H,4-6,9H2,1-3H3,(H,16,17) |
InChI Key |
WDXIIUJRLZDRBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)COC1=C(C=C(C(=C1)C)I)C |
Origin of Product |
United States |
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